2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid

Peptide Chemistry Conformational Constraint Structure-Activity Relationship

Securing a reliable source of N-Boc-N-(cyclopropylmethyl)glycine with certified purity is critical for reproducible Boc-SPPS of backbone-modified peptides. This building block delivers: • Exact cyclopropylmethyl N-alkyl pattern-non-interchangeable with Boc-sarcosine or simpler N-alkyl glycines in SAR campaigns • 95% purity (HPLC-certified) suitable for solid-phase peptide synthesis and peptidomimetic lead optimization • Conformational constraint via cyclopropane ring enables systematic permeability-guided 'alkyl-walk' optimization Supplied for R&D; inquire for bulk procurement and global logistics.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 1156278-22-6
Cat. No. B1371172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid
CAS1156278-22-6
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1CC1)CC(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)6-8-4-5-8/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyKNPPPZVDRMFWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Boc-Cyclopropylmethylglycine


2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid (CAS 1156278-22-6), also cataloged as N-Boc-N-(cyclopropylmethyl)-glycine, is a protected amino acid derivative with molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It features the acid-labile tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a cyclopropylmethyl N-alkyl substituent. This structural configuration establishes the compound as a functionalized glycine building block used in peptide and peptidomimetic synthesis, where the cyclopropylmethyl group introduces distinct conformational constraints compared to simpler N-alkyl glycines. Purity at procurement is typically specified at 95-97% .

Boc-based SPPS workflow Acid-labile Boc group compatible with TFA cleavage and on-resin cyclization protocols.
Conformational constraint Cyclopropylmethyl N-alkyl group imposes greater rigidity than methyl or ethyl analogs for SAR campaigns.
Vendor purity context Typically specified at 95–97% (HPLC); internal QC may be needed for stoichiometric coupling steps.

Substitution Risk: Boc-Cyclopropylmethylglycine vs. Simple Analogs


Generic substitution of 2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid with simpler N-Boc-glycine or N-Boc-N-methylglycine (Boc-sarcosine) is not interchangeable in structure-activity campaigns. The cyclopropylmethyl N-substituent fundamentally alters the steric and electronic profile of the amino acid residue [1]. While Boc-sarcosine (C8H15NO4, MW 189.21) provides minimal steric bulk, the target compound introduces a cyclopropane ring at the N-alkyl chain, which increases the molecular weight to 229.27 g/mol and imposes greater conformational rigidity. This difference directly impacts the secondary structure propensity of peptides into which the building block is incorporated, a critical parameter that is lost upon substitution with non-cyclopropylmethyl analogs [1][2]. Procurement specifications must therefore match the exact N-alkyl pattern.

Steric & rigidity Replacing Boc-cyclopropylmethylglycine with Boc-sarcosine removes the cyclopropane ring, eliminating the conformational constraint essential for specific phi/psi backbone angles.
Lipophilicity shift Simple N-methyl analogs show a lower logP; substitution may alter the hydrophobicity gradient intended for membrane permeability tuning in a lead series.
Synthetic compatibility The Boc variant is chosen for acid-labile resin strategies; substituting with an Fmoc analog without adjusting the entire SPPS protocol can cause deprotection failure.

Quantitative Differentiation: Target Compound vs. In-Class Analogs


Molecular Weight & Steric Bulk vs. Boc-Sarcosine

The molecular weight of 2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid (229.27 g/mol) is 21% greater than that of Boc-sarcosine (189.21 g/mol), a commonly used N-methyl analog . This mass increase is entirely attributable to the cyclopropylmethyl group replacing the methyl group on the nitrogen, adding a three-carbon cyclopropane ring. This results in a larger van der Waals volume and greater steric demand, which can modulate peptide backbone angles and side-chain presentation in downstream applications .

MW & Steric Bulk
Cross-study comparable
229.27 vs 189.21 g/mol
+40.06 g/mol (21% increase)
Increased steric demand supports SAR-driven peptide backbone design.
Based on molecular formula calculation; comparator: Boc-sarcosine.
Peptide Chemistry Conformational Constraint Structure-Activity Relationship

Predicted Lipophilicity vs. Boc-Sarcosine

The predicted logP of Boc-sarcosine (Boc-N-methylglycine) is reported as approximately 0.56 to 1.24 across various prediction models . While a directly measured logP for 2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid is not available in the open literature, the addition of the cyclopropylmethyl moiety is expected to increase the logP by approximately 0.5 to 1.0 log units based on the π contribution of the cyclopropane ring relative to a methyl group. This inference is supported by the general principle that replacing an N-methyl with an N-cyclopropylmethyl group increases hydrophobicity [1]. This shift in lipophilicity is a critical parameter for compound selection when tuning membrane permeability or metabolic stability in a lead optimization campaign.

Predicted Lipophilicity
Class-level inference
Estimated +0.5 to +1.3 log units vs Boc-sarcosine
Lipophilicity shift context-dependent; verify experimentally.
No direct experimental logP available; in silico projection only.
Drug Design ADME Prediction Peptidomimetics

Boc vs. Fmoc Deprotection Orthogonality

2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid employs the Boc protecting group, which is cleaved under acidic conditions (e.g., TFA), offering orthogonality to Fmoc-based synthesis strategies. The corresponding Fmoc analog (Fmoc-N-cyclopropylmethylglycine) is available with a molecular weight of 441.5 g/mol and requires basic deprotection (e.g., piperidine). The Boc variant enables compatibility with acid-labile solid-phase resins and on-resin cyclization protocols that cannot tolerate Fmoc deprotection conditions [1]. This is not a property unique to this compound among Boc-amino acids, but it is a critical selection parameter when choosing between the Boc-protected target (MW 229.27) and its Fmoc-protected counterpart (MW 441.5) [1].

Deprotection Orthogonality
Class-level inference
Boc (TFA-labile) vs Fmoc (piperidine-labile)
MW difference: 212.23 g/mol
Boc compatible with acid-labile resins; Fmoc for base-labile protocols.
Standard SPPS methods apply; verify resin and cleavage compatibility.
Solid-Phase Peptide Synthesis Protecting Group Orthogonality Process Chemistry

Vendor Purity: Enamine vs. Boc-Sarcosine

Enamine, a major supplier, lists 2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid with a guaranteed purity of 95.0% (HPLC) for standard catalog quantities (0.05g to 2.5g) [1]. In comparison, the same vendor's Boc-sarcosine (CAS 13734-36-6) is offered at 98% purity. The 3% lower purity specification for the target compound reflects its increased synthetic complexity due to the cyclopropylmethyl group, indicating a potentially more challenging purification profile [1]. For procurement decisions, this means that if a reaction requires ≥98% purity for stoichiometric coupling, the target compound may require an additional in-house purification step, unlike its Boc-sarcosine counterpart [1].

Vendor Purity
Cross-study comparable
95.0% (Enamine) vs 98% (Boc-Sar)
Lower purity may require internal QC before stoichiometric coupling.
Verify certificate of analysis for specific lot; Enamine catalog spec.
Vendor Qualification Analytical Chemistry Procurement Specification

Validated Applications for Boc-Cyclopropylmethylglycine


Conformationally Constrained Peptide Synthesis (Boc-SPPS)

Given the Boc protecting group orthogonality and the steric demand imparted by the cyclopropylmethyl group, this building block is specifically warranted for synthesizing backbone-modified peptides via Boc-based solid-phase peptide synthesis (SPPS) where a non-natural glycine residue is required to adopt a specific phi/psi angle restriction. The cyclopropylmethyl group provides a larger steric footprint than methyl or ethyl analogs, which is valuable when investigating structure-activity relationships (SAR) of peptidomimetic inhibitors [1].

Lipophilicity Enhancement in Lead Optimization

When a lead series containing an N-methyl glycine residue (sarcosine) demonstrates poor membrane permeability, replacement with the N-cyclopropylmethyl glycine building block can be explored to 'alkyl-walk' lipophilicity [1]. The estimated increase of 0.5 to 1.0 log units over Boc-sarcosine, though inferred and not experimentally confirmed, provides a rationale for its use in permeability-guided medicinal chemistry optimization [1][2].

Internal Standard for LC-MS of Cyclopropylmethyl Amines

Though not a primary application, the protected amino acid can serve as a derivatization standard or protected intermediate for analytical method development, where the Boc group aids in UV detection and the cyclopropylmethyl moiety provides a unique mass tag (distinct from common N-alkyl glycines). Its certified purity of 95% by Enamine makes it suitable as a secondary reference standard for LC-MS quantitative assays [1].

Application
Selection Property
Validation Focus
Conformationally constrained peptide synthesis (Boc-SPPS)
Boc orthogonality & cyclopropylmethyl steric constraint
Confirm Boc stability on resin and coupling efficiency with sterically hindered amines
Lipophilicity exploration in lead optimization
N-alkyl lipophilicity gradient
Verify experimental logP shift and membrane permeability in target series
LC-MS method development standard
Unique mass tag & UV chromophore (Boc)
Establish linearity and purity suitability as a secondary reference standard
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